molecular formula C4H6N4O B6227695 1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME CAS No. 111340-44-4

1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME

Cat. No.: B6227695
CAS No.: 111340-44-4
M. Wt: 126.1
InChI Key:
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Description

1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME is a heterocyclic compound with a molecular formula of C4H5N3O. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME typically involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The triazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBALDEHYDE OXIME can be compared with other similar compounds, such as:

    1-METHYL-1H-1,2,4-TRIAZOLE-3-CARBOXALDEHYDE: This compound has a similar triazole ring but differs in the position of the functional group.

    1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBOXAMIDE: This compound has an amide group instead of an oxime group.

    1-METHYL-1H-1,2,4-TRIAZOLE-5-CARBONITRILE: This compound has a nitrile group instead of an oxime group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

111340-44-4

Molecular Formula

C4H6N4O

Molecular Weight

126.1

Purity

95

Origin of Product

United States

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